molecular formula C24H32N2O5 B1672040 Falipamil CAS No. 77862-92-1

Falipamil

Cat. No. B1672040
CAS RN: 77862-92-1
M. Wt: 428.5 g/mol
InChI Key: UUMGNNQOCVDZDG-UHFFFAOYSA-N
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Description

Falipamil: is a verapamil derivative and a calcium channel antagonist. Its chemical structure is 2-(3-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}propyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one . This compound selectively affects the heart, particularly the sinus node, leading to significant anti-tachycardic effects. It also reduces normal heart rate and decreases myocardial oxygen consumption, making it potentially useful in various contexts.

Scientific Research Applications

Chemistry:: Falipamil’s unique structure and calcium channel-blocking properties make it an intriguing subject for further chemical investigations. Researchers might explore its reactivity, stability, and potential modifications.

Biology and Medicine::

    Cardiovascular Research: Given its effects on heart rate, this compound could be studied for arrhythmia management or as an antianginal agent.

    Neuroscience: Calcium channels play a crucial role in neuronal function, so this compound’s impact on neural activity warrants exploration.

    Drug Development: Investigating this compound’s pharmacokinetics and pharmacodynamics could lead to new therapeutic applications.

Industry:: While not widely used, this compound’s potential as a calcium channel blocker may inspire pharmaceutical companies to explore its commercial applications.

Future Directions

Falipamil has shown promise in treating sinuses in animals, particularly dogs . Future research may focus on further understanding its effects and potential applications in other conditions.

Mechanism of Action

Falipamil exerts its effects by directly acting on the sinus node, reducing heart rate. Its molecular targets likely involve calcium channels, affecting cardiac contractility and rhythm. Detailed mechanistic studies are needed to elucidate the pathways involved.

Biochemical Analysis

Biochemical Properties

Falipamil interacts with various enzymes and proteins to exert its effects. It has different effects on the electrophysiological structure of the heart, where different dosages result in different heart activity rates with diverse vagolytic actions . When administered, this compound decreases the ventricular rate of the heart, which in turn helps reduce the sinus rate in an organism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering heart activity rates

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is a Voltage-gated calcium channel (VDCC) blocker , which means it inhibits the function of these channels, thereby affecting the flow of calcium ions into cells. This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, when given in small doses, the drug is effective in reducing sinus rate, but when given in high doses, the drug increases the sinus rate

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in dogs, different dosage administrations have proven to bear different results . When given in small doses, the drug is effective in reducing sinus rate, but when given in high doses, the drug increases the sinus rate .

Preparation Methods

Synthetic Routes:: The synthetic routes for falipamil involve chemical transformations to achieve its complex structure. Unfortunately, specific synthetic pathways are not widely documented in the literature. it is likely that the compound is synthesized through multi-step reactions, starting from readily available precursors.

Industrial Production:: Details regarding industrial-scale production methods are scarce. Researchers and pharmaceutical companies may have proprietary methods for large-scale synthesis. Further investigation would be needed to uncover specific industrial processes.

Chemical Reactions Analysis

Types of Reactions:: Falipamil can undergo various reactions, including oxidation, reduction, and substitution. without precise data, we cannot provide specific examples.

Common Reagents and Conditions:: Again, due to limited information, we cannot list common reagents and conditions. typical organic synthesis reagents (oxidants, reducing agents, etc.) would likely play a role.

Major Products:: The major products formed during this compound synthesis would depend on the specific reactions involved. These could include intermediates, regioisomers, and stereoisomers.

Comparison with Similar Compounds

Falipamil’s uniqueness lies in its verapamil-derived structure. Similar compounds include verapamil itself, diltiazem, and other calcium channel blockers. this compound’s distinct chemical features set it apart.

properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-5,6-dimethoxy-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5/c1-25(12-9-17-7-8-20(28-2)21(13-17)29-3)10-6-11-26-16-18-14-22(30-4)23(31-5)15-19(18)24(26)27/h7-8,13-15H,6,9-12,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMGNNQOCVDZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CC2=CC(=C(C=C2C1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228476
Record name Falipamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77862-92-1
Record name Falipamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77862-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Falipamil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077862921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Falipamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FALIPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6A93ZMN7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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